(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐

描述

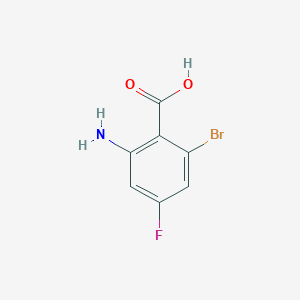

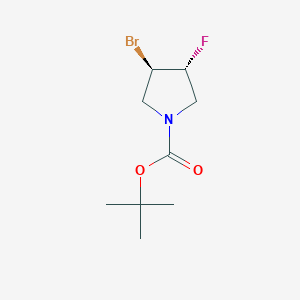

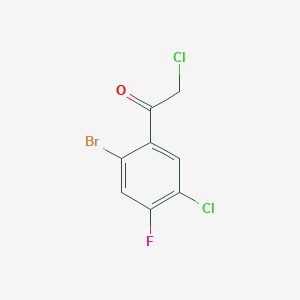

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride , also known by its chemical formula C₆H₈ClFN₂·HCl , is a synthetic compound with potential pharmaceutical applications. Its systematic name reflects its stereochemistry (R configuration) and the presence of a chloro-fluoro-pyridine moiety. This compound belongs to the class of amines and is often studied for its pharmacological properties.

Synthesis Analysis

The synthesis of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves several steps, including the introduction of the fluorine and chlorine substituents onto the pyridine ring. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, enantioselective synthesis is crucial to obtaining the desired stereochemistry.

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring substituted at positions 3 and 6. The amine group (NH₂) is attached to the ethyl chain, and the hydrochloride salt provides stability. The stereochemistry (R configuration) influences its interactions with biological targets.

Chemical Reactions Analysis

®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and reductive aminations. Researchers investigate its reactivity with other functional groups to design novel derivatives.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : White crystalline powder.

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in water and polar organic solvents.

- Chemical Properties :

- pH Sensitivity : The hydrochloride salt confers pH stability.

- Stability : Sensitive to light and moisture; store in a dry, dark place.

科学研究应用

化学选择性功能化

- 背景:已经研究了相关化合物的化学选择性功能化,例如5-溴-2-氯-3-氟吡啶。

- 应用:这些研究重点关注在不同条件下不同基团的选择性取代,这与(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐的功能化有关。

- 参考文献:

- Stroup等人在2007年的《有机快报》中讨论了在不同条件下的催化胺化和选择性取代 (Stroup等人,2007)。

抗菌剂的合成

- 背景:具有相似结构的化合物的合成和抗菌活性。

- 应用:这项研究可以深入了解(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐的潜在抗菌特性。

- 参考文献:

- Egawa等人在1984年的《药物化学杂志》中探讨了相关吡啶酮羧酸的合成和抗菌活性 (Egawa等人,1984)。

金属的螯合配体

- 背景:研究13族金属的六齿胺酚配体。

- 应用:深入了解类似胺基配体的结合和配位化学。

- 参考文献:

- Liu等人在1993年的《无机化学》中讨论了这些配体的设计和合成 (Liu等人,1993)。

晶体结构分析

- 背景:对具有类似胺结构的化合物的晶体结构的研究。

- 应用:了解(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐在固态中的分子排列和相互作用。

- 参考文献:

- Ullah等人在2021年的《晶体学报E辑》中分析了相关胺的盐酸盐 (Ullah等人,2021)。

无催化剂的多米诺反应

- 背景:涉及相关氟化化合物的无催化剂反应的使用。

- 应用:可能适用于(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐的合成或改性。

- 参考文献:

- Zhao等人在2020年的《中国有机化学杂志》中报道了N-杂芳基甲基-N-2,2-二氟乙胺的无催化剂反应 (Zhao等人,2020)。

抗菌和抗真菌活性

- 背景:具有结构相似性的化合物的合成和活性研究。

- 应用:深入了解(R)-1-(6-氯-5-氟吡啶-3-基)乙胺盐酸盐的抗菌和抗真菌特性。

- 参考文献:

- Pejchal等人在2015年的《药物化学研究》中探讨了类似化合物的抗菌和抗真菌活性 (Pejchal等人,2015)。

安全和危害

- Toxicity : Limited data available; handle with care.

- Hazardous Reactions : Avoid strong oxidizing agents.

- Safety Precautions : Follow standard laboratory safety protocols.

未来方向

Researchers should explore the compound’s pharmacological potential, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, clinical trials are essential to assess its safety and efficacy.

属性

IUPAC Name |

(1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-6(9)7(8)11-3-5;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPGGMGCTBEGPF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(N=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(N=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)